Regioisomeric Identity: 4-Amine vs. 5-Amine Determines Synthetic Vector in Diaminopyrimidine EGFR Inhibitor Assembly
2-(4-Methoxypiperidin-1-yl)pyrimidin-4-amine (the 4-amine isomer, CAS 1602075-12-6) and its 5-amine regioisomer (CAS 1250417-24-3) are both commercially available, yet only the 4-amine isomer has been validated as intermediate 22 in the published synthesis of EGFR T790M inhibitors [1]. In the Hanan et al. (2014) J. Med. Chem. study, this intermediate undergoes palladium-catalyzed coupling at the 4-amino position with bicyclic heteroaryl halides to afford compounds 4, 5, and 6, which demonstrated biochemical potency against EGFR T790M/L858R (TMLR) and were structurally characterized by X‑ray crystallography [1][2]. The 5-amine isomer, by contrast, has no published role in this inhibitor series; its use would place the coupled heterocycle at a different vector relative to the hinge-binding region of the kinase, yielding a ligand with distinct and untested binding geometry. This represents a binary go/no-go differentiation for any team aiming to reproduce or extend the published diaminopyrimidine EGFR inhibitor chemotype.
| Evidence Dimension | Validated synthetic utility as a precursor to crystallographically characterized EGFR T790M inhibitors |
|---|---|
| Target Compound Data | Validated: used as intermediate 22; coupling at 4-NH2 yields compounds 4–6 with confirmed EGFR TMLR binding modes (PDB 4RJ4, 4RJ5, 4RJ6) [1][2] |
| Comparator Or Baseline | 2-(4-Methoxypiperidin-1-yl)pyrimidin-5-amine (CAS 1250417-24-3): no published validation in any EGFR inhibitor series |
| Quantified Difference | Binary: validated chemotype precursor vs. unvalidated regioisomer |
| Conditions | Synthetic chemistry context: Buchwald–Hartwig coupling conditions (Pd2dba3, X-Phos/Xantphos, Cs2CO3, 1,4-dioxane, 100–120 °C) as described in J. Med. Chem. 2014, 57, 10176–10191 [1] |
Why This Matters
For medicinal chemistry groups pursuing diaminopyrimidine-based kinase inhibitors, selecting the incorrect regioisomer leads to a different and untested chemical series, wasting synthetic effort and confounding structure–activity relationship interpretation.
- [1] Hanan, E. J.; Eigenbrot, C.; Bryan, M. C.; et al. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation. J. Med. Chem. 2014, 57 (23), 10176–10191. (Scheme 2 and experimental section describe intermediate 22 and its coupling to afford compounds 4–6.) View Source
- [2] Protein Data Bank Japan (PDBj). Entries 4RJ4, 4RJ5, 4RJ6: X-ray crystal structures of compounds 4, 5, and 6, respectively, in complex with EGFR T790M/L858R kinase domain. View Source
